3,4,5-Tribromo-2-methoxyphenol
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Overview
Description
3,4,5-Tribromo-2-methoxyphenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2-methoxyphenol typically involves the bromination of 2-methoxyphenol. The process can be carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 2-methoxyphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Methoxyphenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
3,4,5-Tribromo-2-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tribromophenol: Lacks the methoxy group but has similar bromination patterns.
2,4,6-Tribromo-3-methoxyphenol: Similar structure with different bromination positions.
3,4,5-Tribromo-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3,4,5-Tribromo-2-methoxyphenol is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
113800-64-9 |
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Molecular Formula |
C7H5Br3O2 |
Molecular Weight |
360.82 g/mol |
IUPAC Name |
3,4,5-tribromo-2-methoxyphenol |
InChI |
InChI=1S/C7H5Br3O2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,11H,1H3 |
InChI Key |
SXFRJHBJMRWAPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1O)Br)Br)Br |
Origin of Product |
United States |
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